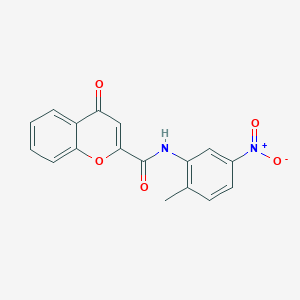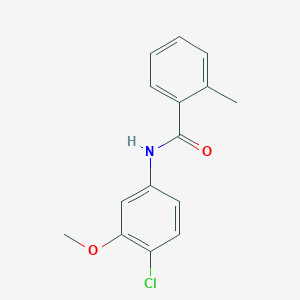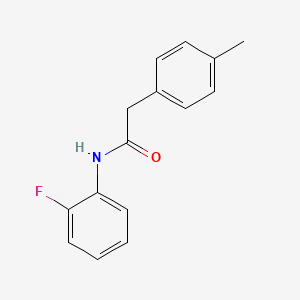
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide, also known as CDMB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDMB belongs to the class of benzamides and is a potent inhibitor of the enzyme protein kinase CK2. In
Wirkmechanismus
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide functions as a potent inhibitor of protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that plays a critical role in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting CK2, this compound disrupts these cellular processes, leading to cell death and inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been found to induce apoptosis or programmed cell death in cancer cells. It also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Moreover, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide is its potent inhibitory activity against CK2, making it an attractive candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and efficacy. Additionally, this compound is known to exhibit some toxicity, which can limit its therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research on N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide. One of the areas of interest is the development of novel this compound derivatives with improved solubility and potency. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-tumor and anti-viral activities of this compound. Moreover, the potential use of this compound in combination with other chemotherapeutic agents or immunotherapies is an exciting area of research that warrants further investigation. Finally, the pre-clinical and clinical studies of this compound are needed to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a synthetic compound that has shown great potential in scientific research for its anti-tumor, anti-inflammatory, and anti-viral activities. The synthesis of this compound involves the reaction of 3,5-dimethylbenzoic acid with 4-chloro-2,5-dimethoxyaniline in the presence of thionyl chloride and dimethylformamide. This compound functions as a potent inhibitor of protein kinase CK2, leading to cell death and inhibition of tumor growth. While this compound has some limitations, such as low solubility and toxicity, it remains an attractive candidate for drug development. Future research on this compound is needed to explore its potential therapeutic applications fully.
Synthesemethoden
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide involves the reaction of 3,5-dimethylbenzoic acid with 4-chloro-2,5-dimethoxyaniline in the presence of thionyl chloride and dimethylformamide. The reaction mixture is then treated with N,N-dimethylformamide dimethyl acetal and stirred at room temperature for several hours. The resulting product is purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. This compound has also been found to inhibit the growth of cancer cells and induce cell death in various cancer types, including breast, prostate, and colon cancer. Additionally, this compound has been shown to inhibit the replication of hepatitis C virus and herpes simplex virus.
Eigenschaften
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-10-5-11(2)7-12(6-10)17(20)19-14-9-15(21-3)13(18)8-16(14)22-4/h5-9H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGOFWXGSLNJCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5709797.png)
![3-chloro-4-nitrocyclopenta[a]indene](/img/structure/B5709802.png)
![N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5709804.png)
![1-(4-methoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5709823.png)


![5-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-(2-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5709844.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5709855.png)


![4-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5709873.png)

